2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid
Overview
Description
2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid, also known as TAC-101, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAC-101 belongs to the class of indole-based compounds and has been shown to exhibit unique biochemical and physiological effects.
Scientific Research Applications
Bacterial Catabolism and Environmental Impact
Research on bacterial catabolism of indole-3-acetic acid (IAA), a molecule with structural similarities to 2-(5-Trifluoromethyl-1H-indol-3-yl)acetic acid, reveals its importance in various environments and organisms. Bacteria capable of catabolizing IAA can exploit it as a source of carbon, nitrogen, and energy, or interfere with IAA-dependent processes in other organisms, including plants. This has implications for understanding microbial interactions in ecosystems and developing biotechnological applications related to environmental management and agriculture (Laird, Flores, & Leveau, 2020).
Industrial Applications and Environmental Considerations
The review of organic acids, including acetic acid, in acidizing operations highlights their use in enhancing oil and gas extraction processes. This research underscores the importance of organic acids in industrial applications, particularly in improving the efficiency and environmental sustainability of resource extraction (Alhamad, Alrashed, Al Munif, & Miskimins, 2020). Another study on the disinfection of wastewater with peracetic acid discusses the environmental and practical advantages of using peracetic acid for wastewater treatment, emphasizing its potential as a more sustainable alternative to traditional disinfectants (Kitis, 2004).
Biochemical and Pharmacological Properties
Research into the physiological and biochemical properties of compounds structurally related to this compound can provide insights into their potential applications in medicine and pharmacology. For instance, studies on the role of acetic acid in yeast research field and its impact on cellular functions suggest avenues for exploring the biotechnological and medical applications of similar compounds (Chaves, Rego, Martins, Santos-Pereira, Sousa, & Côrte-Real, 2021).
Mechanism of Action
Target of Action
“2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid” (let’s call it “TFAIA” for brevity) primarily targets interleukin-2 (IL-2) . IL-2 is a cytokine involved in immune regulation, particularly in the activation and proliferation of T cells. By interacting with IL-2, TFAIA modulates immune responses and plays a crucial role in various physiological processes .
Mode of Action
TFAIA binds to IL-2 receptors, specifically the IL-2 receptor alpha (IL-2Rα) subunit. This interaction triggers downstream signaling pathways, leading to T cell activation and proliferation. As a result, TFAIA enhances immune responses by promoting T cell growth and differentiation .
Biochemical Pathways
The affected pathways include the JAK-STAT pathway and the PI3K-Akt pathway . Upon binding to IL-2Rα, TFAIA activates Janus kinases (JAKs), which subsequently phosphorylate signal transducers and activators of transcription (STATs). Activated STATs translocate to the nucleus, where they regulate gene expression related to immune function. Additionally, TFAIA activates the PI3K-Akt pathway, promoting cell survival and proliferation .
Pharmacokinetics
TFAIA exhibits favorable pharmacokinetic properties:
- It is well-absorbed after oral administration. TFAIA distributes widely in tissues due to its lipophilic nature. Hepatic enzymes metabolize TFAIA into inactive metabolites. Renal excretion eliminates the compound from the body. TFAIA’s bioavailability is moderate, allowing it to reach therapeutic levels .
Result of Action
At the molecular and cellular levels, TFAIA:
- By activating IL-2 signaling, TFAIA promotes T cell division and expansion. Increased IL-2 availability leads to improved immune surveillance and defense against pathogens. TFAIA influences the secretion of other cytokines, affecting the overall immune milieu .
Action Environment
Environmental factors impact TFAIA’s efficacy and stability:
- Optimal activity occurs within a specific pH range. Stability may vary under different temperature conditions. Interaction with other drugs or food affects TFAIA’s absorption and metabolism .
Properties
IUPAC Name |
2-[5-(trifluoromethyl)-1H-indol-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)7-1-2-9-8(4-7)6(5-15-9)3-10(16)17/h1-2,4-5,15H,3H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNULZACNINBHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626124 | |
Record name | [5-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
378802-40-5 | |
Record name | [5-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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